molecular formula C22H25ClN2O B252710 N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine

N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine

Cat. No. B252710
M. Wt: 368.9 g/mol
InChI Key: KZUPANKDOJATNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine, also known as CM156, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine is not fully understood. However, it has been suggested that N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine inhibits the activity of the STAT3 signaling pathway, which is involved in cell proliferation, differentiation, and survival. Inhibition of this pathway has been shown to have anti-cancer effects. N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, which are involved in inflammation. N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine is its potential therapeutic properties in various diseases. However, one limitation is that the mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration route of N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine.

Future Directions

There are several future directions for research on N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine. One direction is to investigate the potential therapeutic properties of N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to investigate the potential use of N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine in combination with other therapies, such as chemotherapy and immunotherapy. Furthermore, more research is needed to determine the optimal dosage and administration route of N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine.

Synthesis Methods

The synthesis of N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine involves a multi-step process that includes the reaction of 2-naphthol with 4-chlorobenzyl chloride, followed by the reaction of the resulting compound with N,N-dimethylethylenediamine. The final product is obtained through purification using column chromatography. The synthesis of N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine has been reported to have a yield of 30% and has been optimized for scale-up.

Scientific Research Applications

N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine has been studied extensively for its potential therapeutic properties in various diseases. Studies have shown that N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine has anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine has also been shown to inhibit the replication of the influenza virus.

properties

Product Name

N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine

Molecular Formula

C22H25ClN2O

Molecular Weight

368.9 g/mol

IUPAC Name

N-[[2-[(4-chlorophenyl)methoxy]naphthalen-1-yl]methyl]-N//',N//'-dimethylethane-1,2-diamine

InChI

InChI=1S/C22H25ClN2O/c1-25(2)14-13-24-15-21-20-6-4-3-5-18(20)9-12-22(21)26-16-17-7-10-19(23)11-8-17/h3-12,24H,13-16H2,1-2H3

InChI Key

KZUPANKDOJATNL-UHFFFAOYSA-N

SMILES

CN(C)CCNCC1=C(C=CC2=CC=CC=C21)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CN(C)CCNCC1=C(C=CC2=CC=CC=C21)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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